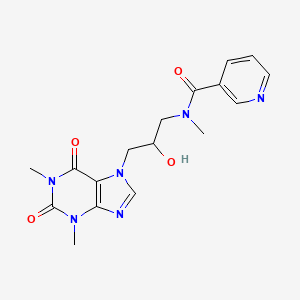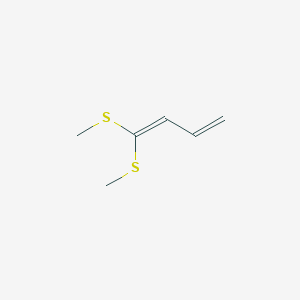
1,3-Butadiene, 1,1-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiene, 1,1-bis(methylthio)- is an organic compound with the molecular formula C6H10S2 It is a derivative of 1,3-butadiene, where two methylthio groups are attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1,1-bis(methylthio)- can be synthesized via the [2,3]sigmatropic rearrangement of dithiocarbenes. The process involves the thermolysis of sodium salts of S-allyl-S’-methyldithiocarbonate tosylhydrazones, followed by methylation. This method provides good yields of the desired compound .
Industrial Production Methods
While specific industrial production methods for 1,3-butadiene, 1,1-bis(methylthio)- are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butadiene, 1,1-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Butadiene, 1,1-bis(methylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions and other cycloaddition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-butadiene, 1,1-bis(methylthio)- involves its interaction with various molecular targets and pathways. The compound can undergo cycloaddition reactions, forming stable adducts with other molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable adducts is a key feature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: The parent compound, which lacks the methylthio groups.
1,3-Butadiene, 3-methyl-1,1-bis(methylthio)-: A similar compound with an additional methyl group on the third carbon atom.
1,3-Butadiene, 1,1-bis(ethylthio)-: A derivative with ethylthio groups instead of methylthio groups.
Uniqueness
1,3-Butadiene, 1,1-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups enhance the compound’s stability and reactivity in various chemical reactions, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
66612-70-2 |
|---|---|
Molekularformel |
C6H10S2 |
Molekulargewicht |
146.3 g/mol |
IUPAC-Name |
1,1-bis(methylsulfanyl)buta-1,3-diene |
InChI |
InChI=1S/C6H10S2/c1-4-5-6(7-2)8-3/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
SSMSVKARTZZEKS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=CC=C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


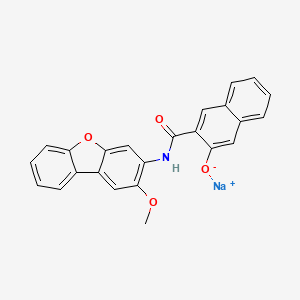
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
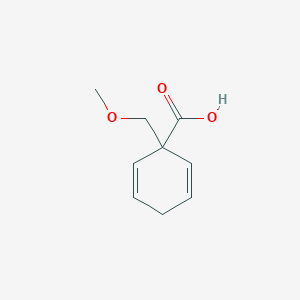
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

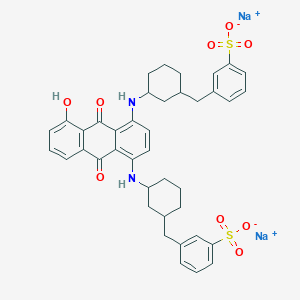
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)


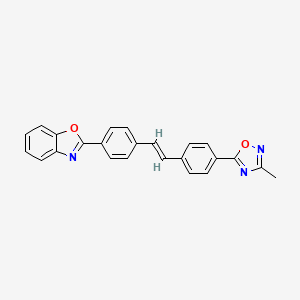
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
